molecular formula C4H10N2O B13190823 3-Hydroxy-N-methylpropanimidamide

3-Hydroxy-N-methylpropanimidamide

Cat. No.: B13190823
M. Wt: 102.14 g/mol
InChI Key: QFDYDSLVRDKIBH-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylpropanimidamide is an organic compound with the molecular formula C4H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-methylpropanimidamide typically involves the reaction of isobutyronitrile with hydroxamic acid. This reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-N-methylpropanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-N-methylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methylpropanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

3-hydroxy-N'-methylpropanimidamide

InChI

InChI=1S/C4H10N2O/c1-6-4(5)2-3-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

QFDYDSLVRDKIBH-UHFFFAOYSA-N

Canonical SMILES

CN=C(CCO)N

Origin of Product

United States

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